
ネオラウフラベン
説明
科学的研究の応用
Neorauflavene has a wide range of scientific research applications:
作用機序
Target of Action
Neorauflavene is a phenolic neorautanenia isoflavanoid . The primary targets of Neorauflavene are various bacterial strains. It shows antibacterial activities against E. faecalis, S. suis, S. agalactiae, P. aeruginosa, B. subtilis, and R. anatipestifer . These bacteria are responsible for a variety of infections in humans and animals.
Mode of Action
It is known to exhibit antibacterial properties . It is likely that Neorauflavene interacts with bacterial cells, leading to their inhibition or death, but the specific biochemical interactions remain to be elucidated.
Result of Action
The primary result of Neorauflavene’s action is its antibacterial effect. It has been shown to inhibit the growth of several bacterial strains, including E. faecalis, S. suis, S. agalactiae, P. aeruginosa, B. subtilis, and R. anatipestifer . This suggests that Neorauflavene could potentially be used as an antibacterial agent.
生化学分析
Biochemical Properties
Neorauflavene plays a significant role in biochemical reactions, particularly due to its antibacterial activity. It interacts with several enzymes and proteins within bacterial cells, disrupting their normal functions. For instance, Neorauflavene has been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis, leading to cell lysis and death. Additionally, it binds to bacterial ribosomal proteins, interfering with protein synthesis and thus inhibiting bacterial growth .
Cellular Effects
Neorauflavene exerts various effects on different types of cells and cellular processes. In bacterial cells, it disrupts cell wall integrity and inhibits protein synthesis, leading to cell death. In mammalian cells, Neorauflavene has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in inflammatory responses, thereby exhibiting potential anti-inflammatory effects .
Molecular Mechanism
At the molecular level, Neorauflavene exerts its effects through several mechanisms. It binds to bacterial enzymes and ribosomal proteins, inhibiting their activity and disrupting essential cellular processes. This binding interaction leads to enzyme inhibition, which in turn affects bacterial cell wall synthesis and protein production. Additionally, Neorauflavene can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Neorauflavene have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that Neorauflavene can have sustained antibacterial effects, although its potency may decrease with prolonged exposure. In vitro and in vivo studies have demonstrated that Neorauflavene can maintain its antibacterial activity for several days, but its efficacy may diminish over time .
Dosage Effects in Animal Models
The effects of Neorauflavene vary with different dosages in animal models. At lower doses, Neorauflavene exhibits significant antibacterial activity without causing adverse effects. At higher doses, toxic effects such as liver and kidney damage have been observed. Threshold effects have been noted, where a minimum effective dose is required to achieve antibacterial activity, and exceeding this dose can lead to toxicity .
Metabolic Pathways
Neorauflavene is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes involved in bacterial metabolism, leading to the accumulation of metabolic intermediates and disruption of normal metabolic processes. Additionally, Neorauflavene can influence metabolite levels by modulating the activity of enzymes involved in their synthesis and degradation .
Transport and Distribution
Within cells and tissues, Neorauflavene is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution within bacterial cells. In mammalian cells, Neorauflavene can be transported across cell membranes via passive diffusion or active transport mechanisms. Its localization and accumulation within specific cellular compartments can influence its activity and efficacy .
Subcellular Localization
Neorauflavene exhibits specific subcellular localization, which can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, Neorauflavene may localize to the bacterial cell wall or ribosomes, where it exerts its antibacterial effects. In mammalian cells, its localization to specific organelles can influence its interactions with cellular proteins and enzymes .
準備方法
Synthetic Routes and Reaction Conditions: Neorauflavene can be synthesized through various organic synthesis methods. One common approach involves the use of starting materials such as phenolic compounds and appropriate reagents to form the isoflavonoid structure. The reaction conditions typically include controlled temperatures, solvents like dimethyl sulfoxide, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of Neorauflavene often involves extraction from natural sources, such as the roots of Neorautanenia edulis. The extraction process includes solvent extraction, followed by purification using chromatographic techniques to isolate the compound in its pure form .
化学反応の分析
Types of Reactions: Neorauflavene undergoes various chemical reactions, including:
Oxidation: Neorauflavene can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert Neorauflavene into its corresponding dihydro derivatives.
Substitution: Neorauflavene can undergo substitution reactions, where functional groups on the aromatic ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or nitrating agents under controlled conditions.
Major Products:
類似化合物との比較
Neorauflavene is unique among isoflavonoids due to its specific biological activities and chemical structure. Similar compounds include:
Genistein: Another isoflavonoid with anticancer properties, but with a different mechanism of action.
Daidzein: Known for its estrogenic activity and potential benefits in hormone-related conditions.
Biochanin A: Exhibits anti-inflammatory and anticancer activities, similar to Neorauflavene but with distinct molecular targets
Neorauflavene stands out due to its potent antibacterial and anticancer activities, making it a valuable compound for further research and development in various scientific fields.
特性
IUPAC Name |
4-(5-methoxy-2,2-dimethyl-8H-pyrano[3,2-g]chromen-7-yl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-21(2)7-6-15-19(26-21)10-18-16(20(15)24-3)8-12(11-25-18)14-5-4-13(22)9-17(14)23/h4-10,22-23H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZFETFUTCHVSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(C3=C(C=C2O1)OCC(=C3)C4=C(C=C(C=C4)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301131506 | |
| Record name | 1,3-Benzenediol, 4-(5-methoxy-8,8-dimethyl-2H,8H-benzo[1,2-b:5,4-b′]dipyran-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301131506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53734-75-1 | |
| Record name | 1,3-Benzenediol, 4-(5-methoxy-8,8-dimethyl-2H,8H-benzo[1,2-b:5,4-b′]dipyran-3-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53734-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenediol, 4-(5-methoxy-8,8-dimethyl-2H,8H-benzo[1,2-b:5,4-b′]dipyran-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301131506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



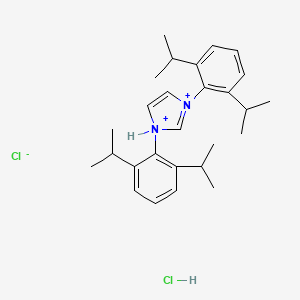
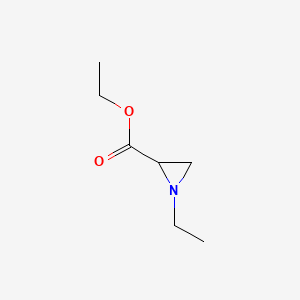
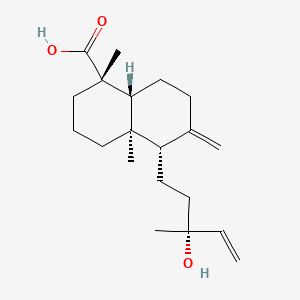
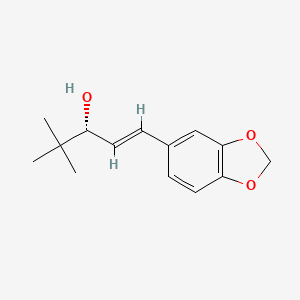

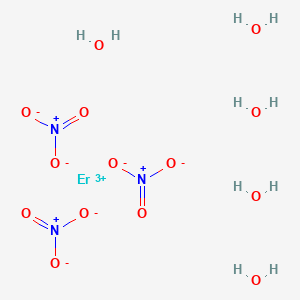
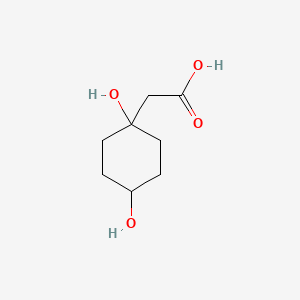

![trisodium;5-oxo-1-(2-sulfonatophenyl)-4-[(2-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B592757.png)

